molecular formula C21H16Cl2N2O3 B3694988 3-chloro-N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide

3-chloro-N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide

Cat. No.: B3694988
M. Wt: 415.3 g/mol
InChI Key: DEABNGKCZKGBJW-UHFFFAOYSA-N
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Description

“3-chloro-N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide” is a chemical compound. It is a halogenated salicylanilide that has been used as an efficient anthelmintic in sheep and cattle . It has also been known for its antihelmintic and fasciolicide properties .


Synthesis Analysis

The synthesis of this compound involves several steps. It was synthesized from readily available 4-chlorophenol with a 74% overall yield . The synthesis has two key stages: the first was salicylic acid iodination, adding iodine in the presence of hydrogen peroxide, which allowed obtaining a 95% yield . The second key stage was the reaction of 3,5-diiodosalicylic acid with aminoether, where salicylic acid chloride was formed in situ with PCl 3 achieving 82% yield .


Molecular Structure Analysis

The molecular formula of this compound is C12H8Cl2NO2 . The HRMS-ESI analysis showed a molecular ion [M + H]+ of 283.9876, which corroborated the structure of nitroether 3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include salicylic acid iodination and the reaction of 3,5-diiodosalicylic acid with aminoether .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the retrieved papers, salicylanilides, a group to which this compound belongs, have been reported to display potent antifungal and antibacterial activity . They have shown activity against gram-positive pathogens including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .

Properties

IUPAC Name

3-chloro-N-[4-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O3/c22-15-4-10-19(11-5-15)28-13-20(26)24-17-6-8-18(9-7-17)25-21(27)14-2-1-3-16(23)12-14/h1-12H,13H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEABNGKCZKGBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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